

# Topic: Statistical Analysis Plan for Pooled Data from Multiple Centanafadine Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | Centanafadine |           |
| Cat. No.:            | B1258622      | Get Quote |

#### **Abstract**

Centanafadine is an investigational serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). Pooling data from multiple, methodologically similar clinical trials is a standard practice to increase statistical power and provide a more robust and precise estimate of a drug's efficacy and safety profile. This document outlines a detailed statistical analysis plan (SAP) for the integrated analysis of pooled data from two pivotal Phase 3 clinical trials of centanafadine in adults with ADHD. It includes protocols for efficacy and safety analyses, data presentation standards, and methodologies for key clinical assessments.

#### **Centanafadine Mechanism of Action**

**Centanafadine** is a non-stimulant medication that functions as a triple reuptake inhibitor. It has the strongest affinity for norepinephrine transporters, followed by dopamine and, to a lesser extent, serotonin transporters. By blocking these reuptake proteins on the presynaptic neuron, **centanafadine** increases the synaptic concentration of all three neurotransmitters, which are known to play a crucial role in regulating attention, mood, and behavior. The inhibitory potency (IC50) ratio for norepinephrine, dopamine, and serotonin reuptake is approximately 1:6:14, respectively.





Click to download full resolution via product page

Caption: Centanafadine's triple reuptake inhibitor mechanism of action.

## **Data Sources and Pooling Strategy**

This SAP applies to the pooled analysis of two identically designed, randomized, double-blind, multicenter, placebo-controlled Phase 3 studies. The primary objective of pooling is to generate a more precise estimate of the treatment effect of **centanafadine** in adults with ADHD.

Table 1: Characteristics of Included Phase 3 Trials



| Characteristic         | Study 1                                                       | Study 2                                                       |
|------------------------|---------------------------------------------------------------|---------------------------------------------------------------|
| Patient Population     | Adults (18-55 years) with ADHD                                | Adults (18-55 years) with ADHD                                |
| Design                 | Randomized, Double-Blind,<br>Placebo-Controlled               | Randomized, Double-Blind,<br>Placebo-Controlled               |
| Treatment Duration     | 42 Days (6 Weeks)                                             | 42 Days (6 Weeks)                                             |
| Treatment Arms         | Centanafadine 200<br>mg/dayCentanafadine 400<br>mg/dayPlacebo | Centanafadine 200<br>mg/dayCentanafadine 400<br>mg/dayPlacebo |
| Primary Endpoint       | Change from Baseline in<br>AISRS Total Score at Day 42        | Change from Baseline in AISRS Total Score at Day 42           |
| Key Secondary Endpoint | Change from Baseline in CGI-<br>S Score at Day 42             | Change from Baseline in CGI-<br>S Score at Day 42             |

### **Analysis Workflow and Populations**

Patient-level data from both trials will be standardized and pooled. Efficacy analyses will be conducted primarily on the Intent-to-Treat (ITT) population, which includes all randomized patients who received at least one dose of the study drug. Safety analyses will be conducted on the Safety Population, defined identically.





Click to download full resolution via product page

Caption: High-level workflow for the pooled data analysis.

#### **Baseline Demographics and Clinical Characteristics**

A summary of baseline demographics and disease characteristics for the pooled population will be presented to assess comparability between treatment arms.

Table 2: Pooled Baseline Demographics and Characteristics



| Characteristic                                                                                                                                  | Centanafadine<br>200 mg/day | Centanafadine<br>400 mg/day | Placebo         | Total Pooled<br>(N=859) |
|-------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------|-----------------------------|-----------------|-------------------------|
| Number of<br>Patients (n)                                                                                                                       | 294                         | 292                         | 290             | 876                     |
| Mean Age<br>(years)                                                                                                                             | 35 (mean)                   | 35 (mean)                   | 35 (mean)       | 35 (mean)               |
| Gender (% Male)                                                                                                                                 | 52%                         | 52%                         | 52%             | 52%                     |
| Race (% White)                                                                                                                                  | 80.3%                       | 80.3%                       | 80.3%           | 80.3%                   |
| Mean Baseline<br>AISRS Total<br>Score                                                                                                           | ~38.8                       | ~38.8                       | ~38.8           | 38.8                    |
| Mean Baseline<br>CGI-S Score                                                                                                                    | Moderate-Severe             | Moderate-Severe             | Moderate-Severe | Moderate-Severe         |
| Note: Discrepancy in total N exists between sources. The pooled analysis source reports N=859, while summing individual trial arms gives N=876. |                             |                             |                 |                         |

## Statistical Analysis Protocols Efficacy Analysis Protocol

Primary Endpoint: The primary efficacy endpoint is the change from baseline in the Adult ADHD Investigator Symptom Rating Scale (AISRS) total score at Day 42 (Week 6).



Statistical Model: The primary analysis will be performed using a mixed model for repeated measures (MMRM). This model is robust for handling missing data under the missing at random (MAR) assumption.

- Model Components:
  - Dependent Variable: Change from baseline in AISRS total score.
  - Fixed Effects: Treatment group, study, visit, treatment-by-visit interaction, and baseline
     AISRS total score as a covariate.
  - Random Effect: Patient.
  - Covariance Structure: An unstructured covariance matrix will be used to model the withinpatient correlation.



#### Click to download full resolution via product page

• To cite this document: BenchChem. [Topic: Statistical Analysis Plan for Pooled Data from Multiple Centanafadine Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1258622#statistical-analysis-plans-for-pooled-data-from-multiple-centanafadine-clinical-trials]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com